molecular formula C7H15FN2 B11763969 (R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

(R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

Katalognummer: B11763969
Molekulargewicht: 146.21 g/mol
InChI-Schlüssel: ZDSQYCHUPBZWNG-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom attached to the piperidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine and fluorinating agents.

    Fluorination: The piperidine ring is fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amine Introduction: The fluorinated piperidine is then reacted with an appropriate amine precursor, such as ethylamine, under basic conditions to introduce the ethan-1-amine group.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(3-Chloropiperidin-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    ®-2-(3-Bromopiperidin-1-yl)ethan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    ®-2-(3-Methylpiperidin-1-yl)ethan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with different substituents.

Eigenschaften

Molekularformel

C7H15FN2

Molekulargewicht

146.21 g/mol

IUPAC-Name

2-[(3R)-3-fluoropiperidin-1-yl]ethanamine

InChI

InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2/t7-/m1/s1

InChI-Schlüssel

ZDSQYCHUPBZWNG-SSDOTTSWSA-N

Isomerische SMILES

C1C[C@H](CN(C1)CCN)F

Kanonische SMILES

C1CC(CN(C1)CCN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.